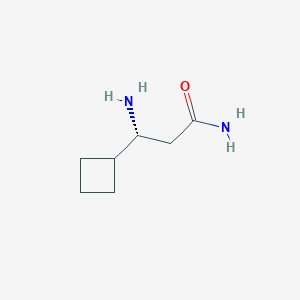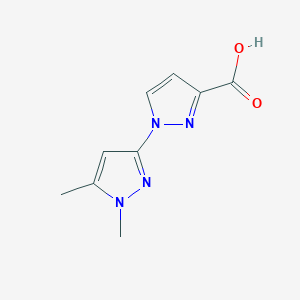![molecular formula C7H5NO3S2 B13318529 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13318529.png)
2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or thiophene rings.
Scientific Research Applications
2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can result in decreased production of uric acid, which is beneficial in treating conditions like gout.
Comparison with Similar Compounds
Similar Compounds
Thiazole-5-carboxylic acid: A simpler analog with similar biological activities.
2-Methyl-5-thiazolecarboxylic acid: Another analog with potential antimicrobial properties.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: A related compound studied for its xanthine oxidase inhibitory activity.
Uniqueness
2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is unique due to its fused thiazole-thiophene ring structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5NO3S2 |
|---|---|
Molecular Weight |
215.3 g/mol |
IUPAC Name |
2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5NO3S2/c1-11-7-8-5-3(13-7)2-4(12-5)6(9)10/h2H,1H3,(H,9,10) |
InChI Key |
WACBURGOZLTRHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(S1)C=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B13318459.png)

![2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13318475.png)

![[3-(1-Methylcyclopropyl)phenyl]methanamine](/img/structure/B13318482.png)



![4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318510.png)
![2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B13318511.png)


![4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one](/img/structure/B13318520.png)
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13318526.png)
